
1-(5-Chloro-2-methylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(5-Chloro-2-methylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H17ClN2O4 and its molecular weight is 324.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.0876847 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(5-Chloro-2-methylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative notable for its diverse biological activities. This compound features a unique structure that includes a chloro-substituted aromatic ring and an ethoxycarbonyl group, which enhances its reactivity and potential for various medicinal applications. The biological activity of this compound has been explored in several studies, indicating its potential as an anticancer agent and other therapeutic uses.
The molecular formula of the compound is C15H17ClN2O4, with a molecular weight of approximately 324.09 g/mol. Its structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C15H17ClN2O4 |
Molecular Weight | 324.09 g/mol |
CAS Number | 1264046-18-5 |
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Several studies have demonstrated that pyrazole derivatives possess significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including colon cancer and liver carcinoma .
- Antimicrobial Properties : Pyrazole derivatives are also reported to have antimicrobial effects. The presence of the chloro group in the structure may enhance these properties by affecting the compound's interaction with microbial targets .
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can exhibit anti-inflammatory activity, potentially making them candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Chloro Group : Enhances electronic properties and may improve binding affinity to biological targets.
- Ethoxycarbonyl Group : Contributes to the compound's solubility and stability in biological systems.
- Pyrazole Ring : Known for its versatility in medicinal chemistry, facilitating interactions with various biological targets.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and related pyrazole derivatives:
- Anticancer Evaluation : A study assessed the cytotoxic effects of similar pyrazole compounds against human liver carcinoma (HepG2) cells. Results indicated that certain derivatives exhibited significant anti-proliferative activity, with IC50 values indicating effective concentrations .
- Antimicrobial Testing : Another research effort focused on testing various pyrazole derivatives against bacterial strains. The results showed that compounds with similar structural motifs demonstrated varying degrees of antimicrobial activity, suggesting potential therapeutic applications .
- Mechanistic Insights : Investigations into the mechanism of action revealed that some pyrazole derivatives induce apoptosis in cancer cells through pathways involving the ATM protein, highlighting their potential as targeted cancer therapies .
Scientific Research Applications
Biological Activities
Research indicates that pyrazole derivatives like this compound exhibit a range of biological activities, which include:
- Antimicrobial Activity : Pyrazole derivatives have been shown to possess significant antimicrobial properties, making them candidates for the development of new antibiotics.
- Anti-inflammatory Effects : Some studies suggest that compounds in this class can modulate inflammatory pathways, offering potential therapeutic benefits in conditions such as arthritis.
- Anticancer Properties : The structure of pyrazoles allows for interactions with various biological targets, including those involved in cancer cell proliferation and survival.
Synthetic Methods
The synthesis of 1-(5-Chloro-2-methylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions that yield high purity and yield. Common methods include:
- Condensation Reactions : Utilizing appropriate reagents to facilitate the formation of the pyrazole ring.
- Functional Group Modifications : Introducing the ethoxycarbonyl and chloro groups through electrophilic substitution reactions.
Applications in Medicinal Chemistry
The potential applications of this compound are diverse:
- Drug Development : The unique combination of functional groups may lead to novel drug candidates targeting specific diseases.
- Agricultural Chemistry : The antimicrobial properties suggest potential use as a pesticide or fungicide.
- Material Science : Pyrazole derivatives are explored for their ability to form coordination complexes with metals, which can be utilized in catalysis or as sensors.
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyrazole derivatives in various applications:
- Case Study 1 : A study demonstrated that a related pyrazole compound exhibited potent antibacterial activity against resistant strains of bacteria, suggesting that modifications to the core structure can enhance efficacy against pathogens.
- Case Study 2 : Research focused on the anti-inflammatory properties of similar compounds showed promising results in reducing cytokine levels in vitro, indicating potential for treating chronic inflammatory diseases.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:
Compound Name | Structure | Unique Features |
---|---|---|
1-(2-Methylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole | Structure | Lacks chloro substituent; may exhibit different biological activities. |
1-(4-Chlorophenyl)-3-(propoxycarbonyl)-4,5-dihydro-1H-pyrazole | Structure | Different alkoxy group; potential for varied reactivity. |
1-(2-Nitrophenyl)-3-(butoxycarbonyl)-4,5-dihydro-1H-pyrazole | Structure | Nitro substituent may enhance electronic properties. |
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c1-4-22-13(19)11-8-15(3,14(20)21)18(17-11)12-7-10(16)6-5-9(12)2/h5-7H,4,8H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCJXUFTIPFWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=CC(=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.